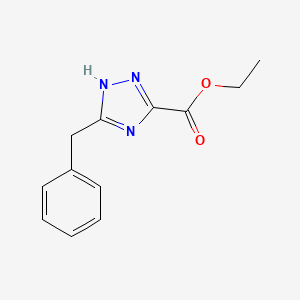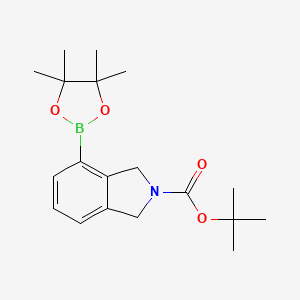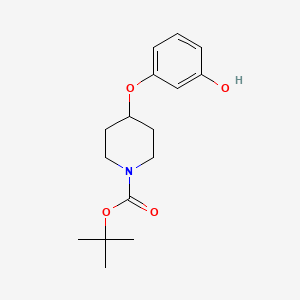
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
Vue d'ensemble
Description
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformations
Isobutyl-(tetrahydropyran-4-ylmethyl)-amine and related compounds have been a focal point in synthetic chemistry, particularly in the synthesis of secondary amines and other derivatives. For instance, the condensation of similar amines with aromatic aldehydes, followed by reduction, has been utilized to synthesize secondary amines in the tetrahydropyran series. This method extends to reactions with acetyl chloride, succinic, and phthalic anhydrides, yielding corresponding acetamides, succinimide, and phthalimide (Arutyunyan et al., 2014). Similarly, research has explored the synthesis of secondary amines by condensing these compounds with aromatic aldehydes and ketones (Arutyunyan et al., 2017).
Acylation and Amide Formation
Acylation processes involving similar amines have been investigated, particularly in the formation of new amides and 1-acylpyrazole. This involves using acyl chlorides prepared from specific acids, demonstrating the potential of these amines in creating diverse chemical structures (Arutjunyan et al., 2013).
Organic Process Research
In the realm of organic process research, these amines have played a crucial role. For instance, they have been used as key intermediates in the synthesis of complex molecules like TAK-779, a CCR5 antagonist. The efficient synthesis of such intermediates using commercially available reagents highlights their significance in medicinal chemistry (Hashimoto et al., 2002).
Structural Studies and Conformation Analysis
Structural studies have focused on understanding the conformation of isobutyl groups in various organic structures, including tetrahydropyran rings. Such studies are crucial for developing a deeper understanding of molecular interactions and properties (Hoffmann et al., 2001).
Inhibitory Activities in Cell-Based Assays
Research has also explored the use of tetrahydropyran derivatives in inhibiting the activity of specific proteins, such as the SKP2 E3 ligase complex. This points towards the potential therapeutic applications of these compounds in areas like cancer treatment (Shouksmith et al., 2015).
Propriétés
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUFJFNMWFWVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)






